![molecular formula C15H10BrClFNO B2483445 (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide CAS No. 329778-48-5](/img/structure/B2483445.png)
(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the base-catalyzed Claisen-Schmidt condensation reaction, a common method for synthesizing α,β-unsaturated carbonyl compounds. For instance, a similar compound was synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, a method that could be adapted for the synthesis of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as FT-IR and single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are in agreement with those calculated using density functional theory (DFT), which suggests a stable structure arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).
Chemical Reactions and Properties
Enamides undergo various chemical reactions, including nucleophilic addition, due to the electrophilic nature of the carbon-carbon double bond adjacent to the carbonyl group. The reactivity pattern and specific reactions for (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide would be influenced by the presence of substituents on the phenyl rings, which can affect electron density and steric hindrance.
Physical Properties Analysis
The physical properties of compounds such as melting points, solubility, and crystallinity can be influenced by the molecular structure and intermolecular interactions present. For related compounds, these properties have been characterized using various spectroscopic techniques and thermal analysis (Bhumannavar, 2021).
Chemical Properties Analysis
The chemical properties of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, such as reactivity, stability, and interactions with other molecules, can be deduced from studies on similar compounds. Quantum chemical investigations provide insights into the molecular geometry, electronic properties, and potential reactivity sites (Zaini et al., 2018).
Scientific Research Applications
Molecular Structure and Spectroscopic Properties
Molecular Structure Analysis : The compound has been analyzed for its molecular structure using methods like FT-IR and X-ray diffraction. Studies have found that the geometrical parameters obtained from XRD are in agreement with calculated DFT values, suggesting stability due to hyper-conjugative interactions and charge delocalization (A. Najiya et al., 2014).
Antipathogenic Activity : A study on thiourea derivatives, including compounds similar in structure to (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, showed significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).
Antimalarial and Antimicrobial Activity
Antimalarial Activity : In a study exploring the antimalarial efficacy of N-Phenyl-Substituted Cinnamanilides, certain derivatives demonstrated significant activity against the chloroquine-sensitive strain of P. falciparum, with (E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide being notably effective (J. Kos et al., 2022).
Antibacterial and Antioxidant Activity : Certain amine oxalates derived from similar structures have demonstrated high antibacterial activity and potential antioxidant properties (Н. С. Арутюнян et al., 2012).
Nonlinear Optical Properties
- Optoelectronic and Charge Transport Properties : Studies have examined the nonlinear optical (NLO) properties of chalcone derivatives, including compounds structurally similar to (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, highlighting their potential in semiconductor devices and NLO activities (M. Shkir et al., 2019).
Other Applications
Synthesis of Novel Derivatives : The compound has been used as a base for synthesizing novel derivatives for various applications, including PET radiotracer studies (†. R. Katoch-Rouse & A. Horti, 2003).
Cytotoxicity Studies : Research on halogen-substituted chalcones, closely related to the compound , has shown potential cytotoxic effects against MCF-7 breast cancer cells (E. M. Brahmana et al., 2022).
properties
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMDNYSWVGGQD-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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